2-Acetamido-2-deoxy-4-O-(alpha-L-fucopyranosyl)-D-glucopyranose
Description
2-Acetamido-2-deoxy-4-O-(alpha-L-fucopyranosyl)-D-glucopyranose is a disaccharide composed of a 2-acetamido-2-deoxy-D-glucopyranose (GlcNAc) residue linked via an α-(1→4) glycosidic bond to an L-fucose moiety. This compound is a critical structural component of the Lewis blood group antigens, particularly the Lewis a (Lea) determinant, which mediates cell-cell recognition and immune responses .
Properties
IUPAC Name |
N-[(2R,3S,4R,5S)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO10/c1-4-8(18)10(20)11(21)14(23-4)25-12-6(3-16)24-13(22)7(9(12)19)15-5(2)17/h4,6-14,16,18-22H,3H2,1-2H3,(H,15,17)/t4?,6?,7-,8+,9+,10-,11-,12+,13+,14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVYPLBRZMVZJE-ZLWCJOGGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)O)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@H]2[C@@H]([C@@H]([C@@H](OC2CO)O)NC(=O)C)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
-
Glycosylation Step :
The donor (2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromide) is reacted with benzyl 2-acetamido-3,6-di-O-benzyl-α-D-glucopyranoside in dichloromethane-N,N-dimethylformamide (DMF) under halide ion catalysis (tetraethylammonium bromide). Diisopropylethylamine is added to scavenge hydrogen bromide, while molecular sieves maintain anhydrous conditions. This step yields the protected disaccharide intermediate in 82% yield. -
Deprotection via Hydrogenolysis :
Catalytic hydrogenation (e.g., Pd/C, H₂) removes benzyl groups, affording the target disaccharide in 90% yield. The final product is characterized by peracetylation and crystallography.
Advantages and Limitations
-
Advantages : High yields (82–90%), well-established protocol, and compatibility with complex oligosaccharides.
-
Limitations : Laborious protection/deprotection steps, use of toxic reagents (benzyl bromide), and sensitivity to reaction conditions.
Halide Ion-Catalyzed Glycosylation
Halide ion catalysis offers an efficient alternative for glycosidic bond formation without heavy metal catalysts. This method leverages the nucleophilic properties of halides to activate glycosyl donors.
Key Steps
-
Donor Activation :
2,3,4-Tri-O-benzyl-α-L-fucopyranosyl bromide is activated by tetraethylammonium bromide, generating a reactive oxocarbenium intermediate. -
Stereoselective Coupling :
The glucosamine acceptor (e.g., methyl 3-O-(2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranosyl)-2,4,6-tri-O-benzyl-β-D-galactopyranoside) attacks the anomeric carbon, forming the α-(1→4) linkage with >90% stereoselectivity.
Yield and Applications
Dehydrative Cyclization via Oxazoline Intermediates
A protecting-group-free strategy involves converting 2-acetamido-2-deoxysugars to oxazoline derivatives, which serve as activated glycosyl donors.
Procedure
-
Oxazoline Formation :
N-Acetyl-D-glucosamine is treated with a water-soluble carbodiimide (e.g., WSC-HCl) in aqueous triethylamine, inducing dehydrative cyclization to form 1,2-oxazoline. -
Glycosylation :
The oxazoline intermediate undergoes ring-opening by the fucose acceptor, yielding the target disaccharide in 28–40% yield.
Advantages
-
Solvent Compatibility : Reactions proceed in water, avoiding organic solvents.
-
Minimal Protection : Eliminates need for hydroxyl group masking.
Photoinduced Radical-Based Glycosylation
A cutting-edge method employs light-mediated radical chemistry to achieve site-selective glycosylation directly from native sugars.
Mechanism
Performance Metrics
Comparative Analysis of Preparation Methods
The table below summarizes the key features of each synthesis route:
| Method | Yield (%) | Stereoselectivity | Key Advantages | Limitations |
|---|---|---|---|---|
| Traditional Protecting Groups | 82–90 | >90% α-selectivity | High yields, established protocol | Multi-step, toxic reagents |
| Halide Ion Catalysis | 70–85 | >85% α-selectivity | Metal-free, scalable | Requires anhydrous conditions |
| Oxazoline-Mediated | 28–40 | Moderate | Aqueous conditions, minimal protection | Lower yields, limited substrate scope |
| Photoinduced Radical Glycosylation | 50–65 | Under study | Protecting-group-free, biocompatible | Early-stage, optimization needed |
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at vicinal diol sites (C3 and C4 of the glucopyranose moiety) under controlled conditions.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Sodium periodate | Aqueous solution, pH 4–6, 25°C | Cleavage to form aldehydes/carboxylic acids |
Mechanistic Insight : Periodate selectively oxidizes 1,2-diols, breaking the glucopyranose ring and generating reactive carbonyl intermediates. This reaction is critical for structural analysis via mass spectrometry.
Reduction Reactions
Reduction targets carbonyl groups formed during oxidation or inherent hemiacetal structures.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Sodium borohydride | Methanol, 0–5°C | Reduction to alcohols |
Key Observation : Borohydride reduces aldehyde intermediates to stable alcohols without affecting the acetamido group. This property is exploited in derivatization for chromatographic analysis.
Substitution Reactions
The acetamido group (-NHCOCH₃) at C2 is susceptible to nucleophilic substitution under basic conditions.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Hydroxylamine | Ethanol, reflux | Replacement with -NHOH group | |
| Hydrazine hydrate | Aqueous NaOH, 60°C | Formation of hydrazide derivative |
Stereochemical Considerations : Substitution retains the α-configuration of the fucopyranosyl linkage due to steric hindrance from the bulky glycosidic group .
Glycosidic Bond Hydrolysis
The α(1→4) glycosidic bond between fucose and GlcNAc is selectively cleaved under acidic or enzymatic conditions.
| Method | Conditions | Product | Reference |
|---|---|---|---|
| Trifluoroacetic acid | 0.1 M TFA, 100°C, 2 hr | Free GlcNAc and L-fucose | |
| α-L-Fucosidase | pH 5.0, 37°C | Enzymatic release of fucose |
Applications : Hydrolysis is utilized in glycobiology to study fucose-dependent cell adhesion mechanisms .
Derivatization for Analytical Chemistry
The compound is functionalized to enhance detection in mass spectrometry (MS) and HPLC.
| Derivatization | Reagent | Application | Reference |
|---|---|---|---|
| Permethylation | Methyl iodide, DMSO | MS analysis of glycosylation sites | |
| Fluorescent labeling | 2-Aminobenzamide | HPLC quantification |
Note : Permethylation improves volatility for gas chromatography-MS, while fluorescent tags enable ultrasensitive detection in biological samples .
Comparative Reactivity with Analogues
The α-L-fucose moiety imparts unique reactivity compared to similar disaccharides:
| Feature | Fuc1-α-4GlcNAc | GlcNAc-β(1→4)-GlcNAc |
|---|---|---|
| Periodate Oxidation | Rapid cleavage at C3–C4 | Resistant (no vicinal diols) |
| Enzymatic Hydrolysis | Sensitive to α-fucosidase | Requires β-hexosaminidase |
Structural Basis : The axial C2 hydroxyl of fucose stabilizes transition states in enzymatic reactions, enhancing hydrolysis rates .
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability, critical for its biological roles:
| pH | Half-Life (37°C) | Degradation Pathway |
|---|---|---|
| 2.0 | 15 min | Acid-catalyzed glycosidic cleavage |
| 7.4 | >24 hr | Stable |
| 9.0 | 8 hr | Base-induced acetamido hydrolysis |
Implications : Stability at neutral pH supports its function in extracellular glycoconjugates, while instability in acidic environments limits oral bioavailability .
Scientific Research Applications
Biological Significance
The compound is crucial for:
- Cell Adhesion : It participates in the adhesion process between bacterial cells and eukaryotic cells, which is vital for understanding infection mechanisms and developing antimicrobial strategies .
- Glycosylation Patterns : Its structure contributes to the glycosylation of proteins and lipids, influencing cellular recognition and signaling pathways .
Microbiology
- Studies have shown that this compound can inhibit bacterial adhesion to host cells. For instance, research indicates its potential use in preventing infections by blocking the interaction between pathogens and host tissues .
Cancer Research
- The fucosylation patterns involving this compound are linked to cancer progression. It serves as a marker for certain types of cancers due to its role in modulating cell surface interactions that promote tumor growth and metastasis .
Immunology
- In immunological studies, the oligosaccharide is explored for its ability to influence immune responses by modulating glycan structures on glycoproteins involved in immune signaling pathways .
Case Studies
Mechanism of Action
The mechanism of action of 2-Acetamido-2-deoxy-4-O-(alpha-L-fucopyranosyl)-D-glucopyranose involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Key Features:
- Synthesis: Synthesized via halide ion-catalyzed condensation of 2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromide with protected GlcNAc derivatives, followed by hydrogenolysis (82–90% yields) .
- Biological Role : Serves as a receptor for bacterial adhesins (e.g., Helicobacter pylori) and is implicated in cancer-associated glycosylation changes .
- Structural Motif : The α-L-fucose at the 4-O position distinguishes it from other GlcNAc derivatives, conferring unique stereochemical and binding properties .
Comparison with Structurally Related Compounds
Positional Isomers of Fucosylated GlcNAc
Key Differences :
- Linkage Position : The 4-O-fucosylation in the target compound is critical for Lea antigen specificity, whereas 6-O-fucosylation alters binding kinetics in glycosidase assays .
- Stereochemistry : The β-linked galactose in the 3-O isomer supports distinct protein interactions compared to α-linked fucose .
Sulfated and Fluorinated Analogs
Functional Insights :
Oligosaccharide Derivatives with Similar Backbones
Structural and Binding Comparisons :
- N,N′-Diacetylchitobiose: The β-(1→4) linkage between GlcNAc residues reduces affinity for tachylectin-2 by 32-fold compared to monomeric GlcNAc, highlighting the impact of glycosidic bond stereochemistry .
- Lewis b antigen : The addition of a second fucose (α1→2) to the galactose residue creates a branched structure with enhanced pathogen-binding specificity .
Biological Activity
2-Acetamido-2-deoxy-4-O-(alpha-L-fucopyranosyl)-D-glucopyranose, commonly referred to as Fuc1-α-4GlcNAc, is an amino disaccharide that plays a significant role in various biological processes. This compound consists of an alpha-L-fucose residue and a 2-acetamido-2-deoxy-D-glucopyranose residue linked by a (1→4) glycosidic bond. Its unique structural properties enable it to participate in critical biological activities, particularly in cell adhesion processes between bacterial and eukaryotic cells.
Basic Information
- Chemical Formula : C14H25NO10
- Molecular Weight : 367.35 g/mol
- CAS Number : 76211-71-7
- Appearance : White crystalline solid
Cell Adhesion and Interaction
One of the primary biological activities attributed to this compound is its involvement in cell adhesion mechanisms. This oligosaccharide is known to facilitate interactions between bacterial cells and eukaryotic cells, which is crucial in various physiological and pathological processes, including infection and inflammation .
Case Study: Bacterial Adhesion
A study highlighted the role of Fuc1-α-4GlcNAc in the adhesion of pathogenic bacteria to host tissues. The presence of this oligosaccharide on the surface of bacteria enhances their ability to adhere to epithelial cells, promoting colonization and infection. The mechanism involves specific recognition between the fucose moiety and lectin-like receptors on host cells .
Immunological Implications
Research indicates that this compound may also influence immune responses. By modulating cell surface interactions, it can affect leukocyte recruitment during inflammatory responses. In particular, its structural similarity to certain glycan motifs found on human cells allows it to interact with immune receptors, potentially leading to altered immune signaling pathways .
Antimicrobial Activity
Emerging evidence suggests that this compound may exhibit antimicrobial properties. Some studies have reported that derivatives of this compound can inhibit the growth of specific bacterial strains, although further research is necessary to fully elucidate these effects .
Summary of Key Studies
Potential Applications
The biological activities of this compound suggest several potential applications:
- Therapeutics for Infections : Targeting bacterial adhesion could lead to new strategies for preventing infections.
- Immunomodulators : Modulating immune responses through glycan interactions may provide therapeutic avenues for inflammatory diseases.
- Antimicrobial Agents : Exploring derivatives for their antimicrobial properties could lead to novel treatments against resistant bacterial strains.
Q & A
Basic Research Questions
Q. What are the key strategies for synthesizing 2-acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-D-glucopyranose, and how are intermediates purified?
- Methodological Answer : Synthesis typically involves enzymatic glycosylation or chemical coupling. For example, FUT5 α-1,3/4-fucosyltransferase can transfer fucose from GDP-fucose to a glucosamine acceptor in a buffer containing MnCl₂ and Tris-HCl (pH 7.5) at 37°C . Purification employs Biogel P-2 size-exclusion chromatography followed by semi-preparative HILIC-HPLC (e.g., 65% CH₃CN in 10 mM ammonium formate) to isolate the target compound. Yield optimization requires stoichiometric control of donor/acceptor ratios and enzyme activity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what critical data points should be analyzed?
- Methodological Answer :
- NMR : ¹H and ¹³C spectra in D₂O resolve anomeric protons (δ 5.2–5.7 ppm for α-L-fucose) and acetamido groups (δ ~2.0 ppm for N-acetyl). Coupling constants (e.g., J₁,₂ ≈ 4 Hz for α-L-fucose) confirm linkage stereochemistry .
- MALDI-TOF MS : Validate molecular weight (e.g., [M+Na]⁺ calculated vs. observed; deviations < 0.02% suggest impurities or isotopic variants) .
Q. How can researchers resolve discrepancies between calculated and observed molecular weights in mass spectrometry?
- Methodological Answer : Discrepancies (e.g., calculated 1428.5127 vs. observed 1428.4937 ) may arise from salt adducts, incomplete desalting, or matrix interference. Use internal calibration standards (e.g., peptide mix) and re-purify samples via dialysis or repeated HILIC chromatography. Confirm isotopic patterns to rule out adducts .
Advanced Research Questions
Q. What experimental adjustments improve low yields in enzymatic synthesis of fucosylated oligosaccharides?
- Methodological Answer : Low yields may stem from enzyme inhibition or suboptimal reaction conditions. Optimize Mn²⁺ concentration (50–100 mM enhances FUT5 activity) and pH (7.0–7.5 stabilizes enzyme-substrate complexes). Use excess GDP-fucose (2–3 equivalents) and monitor reaction progress via TLC or HPLC. Consider engineered glycosyltransferases with higher catalytic efficiency .
Q. How can conflicting NMR data for anomeric protons be resolved in structurally similar analogs?
- Methodological Answer : Overlapping signals (e.g., α/β anomers) require 2D NMR (COSY, TOCSY) to assign spin systems. For ambiguous linkages, use selective deuteration or NOESY/ROESY to detect through-space correlations (e.g., H-1 of fucose to H-4 of glucosamine in 4-O-linked structures) .
Q. What methodologies are effective for studying carbohydrate-protein interactions involving this compound?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip and measure binding kinetics with lectins (e.g., fucose-specific Aleuria aurantia lectin).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for interactions with glycan-binding proteins .
- Competitive ELISA : Use 4-nitrophenyl glycoside analogs (e.g., ) as substrates to assay enzyme inhibition .
Q. How can stereochemical errors during chemical synthesis be minimized?
- Methodological Answer : Use trichloroacetimidate donors with strict temperature control (−20°C to 0°C) to prevent anomerization. Monitor glycosylation via ¹H NMR for β-selectivity (large J₁,₂ ≈ 8 Hz) or α-selectivity (small J₁,₂ ≈ 3–4 Hz). Employ chiral auxiliaries or enzymatic methods for challenging α-L-fucose linkages .
Data Contradiction & Validation
Q. How should researchers address inconsistencies between NMR and X-ray crystallography data in structural assignments?
- Methodological Answer : Cross-validate using computational tools (e.g., DFT-based NMR chemical shift prediction). For crystalline samples, compare X-ray-derived bond lengths/angles with NMR-derived NOE distances. If conflicts persist, re-examine sample purity and crystallization conditions (e.g., solvent vs. solid-state packing effects) .
Nomenclature & Reporting
Q. Why is the synonym "2'-FL" controversial, and how should it be addressed in publications?
- Methodological Answer : "2'-FL" is non-IUPAC but widely used in food science. In academic contexts, always use the systematic name first, followed by "2'-FL" in parentheses. Cite the Food Chemicals Codex (FCC) or USP guidelines to justify its inclusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
